

A Comparative Analysis of the Antioxidant Properties of Dibenzyl Disulfide and Commercial Antioxidants

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Compound of Interest

Compound Name: *Dibenzyl Disulfide*

Cat. No.: *B120166*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of the antioxidant properties of **Dibenzyl Disulfide** against commonly used commercial antioxidants. The following sections detail the comparative antioxidant activities, in-depth experimental protocols for the assays cited, and relevant antioxidant signaling pathways.

Comparative Antioxidant Activity

The antioxidant capacity of a compound is a measure of its ability to inhibit the oxidation of other molecules. This is commonly evaluated through various in vitro assays that measure the scavenging of free radicals or the reduction of oxidant species. The following tables summarize the available quantitative data for **Dibenzyl Disulfide** and a selection of commercial antioxidants.

Note on Data Availability: Comprehensive quantitative data for **Dibenzyl Disulfide** from standardized antioxidant assays is limited in publicly available literature. The data presented here is based on a study that utilized the Cupric Reducing Antioxidant Capacity (CUPRAC) assay. For a complete comparative assessment, further experimental validation of **Dibenzyl Disulfide** across a broader range of antioxidant assays is recommended.

Table 1: Trolox Equivalent Antioxidant Capacity (TEAC) Values

Compound	Assay	TEAC Value	Reference
Dibenzyl Disulfide	CUPRAC	1.06	[1]
Trolox (Standard)	CUPRAC	1.00	[1]
BHT (Butylated Hydroxytoluene)	Not Widely Reported	-	
BHA (Butylated Hydroxyanisole)	Not Widely Reported	-	
Ascorbic Acid (Vitamin C)	ABTS	Varies	[2]
α -Tocopherol (Vitamin E)	FRAP	2.00	[3]

Table 2: IC50 Values for DPPH Radical Scavenging Activity

IC50 represents the concentration of an antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.

Compound	IC50 Value ($\mu\text{g/mL}$)	Reference
Dibenzyl Disulfide	Data Not Available	
BHT (Butylated Hydroxytoluene)	~36 - 202.35	[4][5]
BHA (Butylated Hydroxyanisole)	~112.05	[5]
Ascorbic Acid (Vitamin C)	~6.1 - 10.89	[6][7]
Trolox	~3.8 - 4.0	[8]

Table 3: Ferric Reducing Antioxidant Power (FRAP) Values

FRAP values are expressed as mmol Fe(II) equivalents per gram of antioxidant.

Compound	FRAP Value (mmol Fe ²⁺ /g)	Reference
Dibenzyl Disulfide	Data Not Available	
BHT (Butylated Hydroxytoluene)	Data Not Available	
BHA (Butylated Hydroxyanisole)	Data Not Available	
Ascorbic Acid (Vitamin C)	Varies	[9]
Trolox	Varies	[10]

Table 4: Oxygen Radical Absorbance Capacity (ORAC) Values

ORAC values are expressed as μmol of Trolox Equivalents (TE) per gram.

Compound	ORAC Value ($\mu\text{mol TE/g}$)	Reference
Dibenzyl Disulfide	Data Not Available	
BHT (Butylated Hydroxytoluene)	Data Not Available	
BHA (Butylated Hydroxyanisole)	Data Not Available	
Ascorbic Acid (Vitamin C)	~128 - 133	[11]
Vitamin E	~580 - 585	[11]
Trolox	Standard	[12]

Experimental Protocols

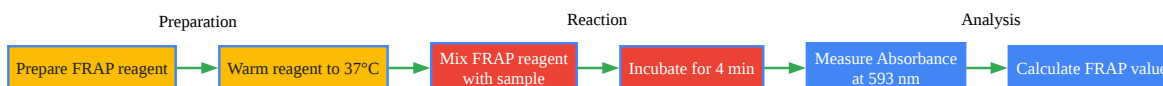
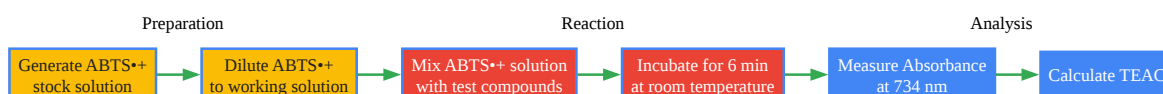
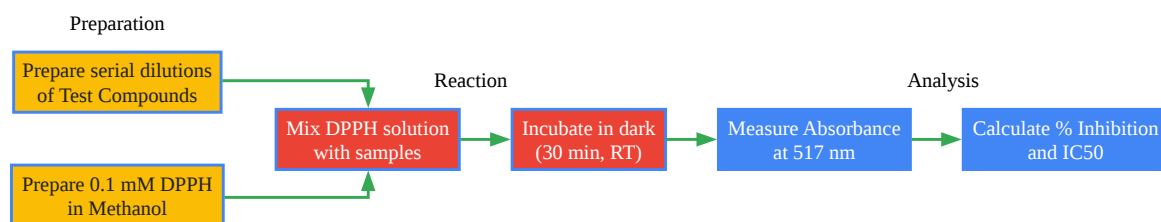
Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and validation of these experiments.

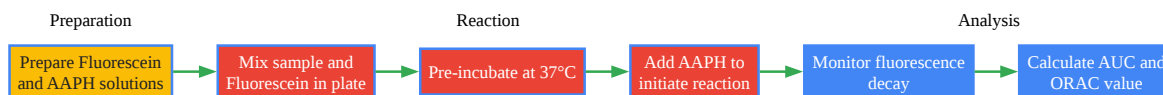
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

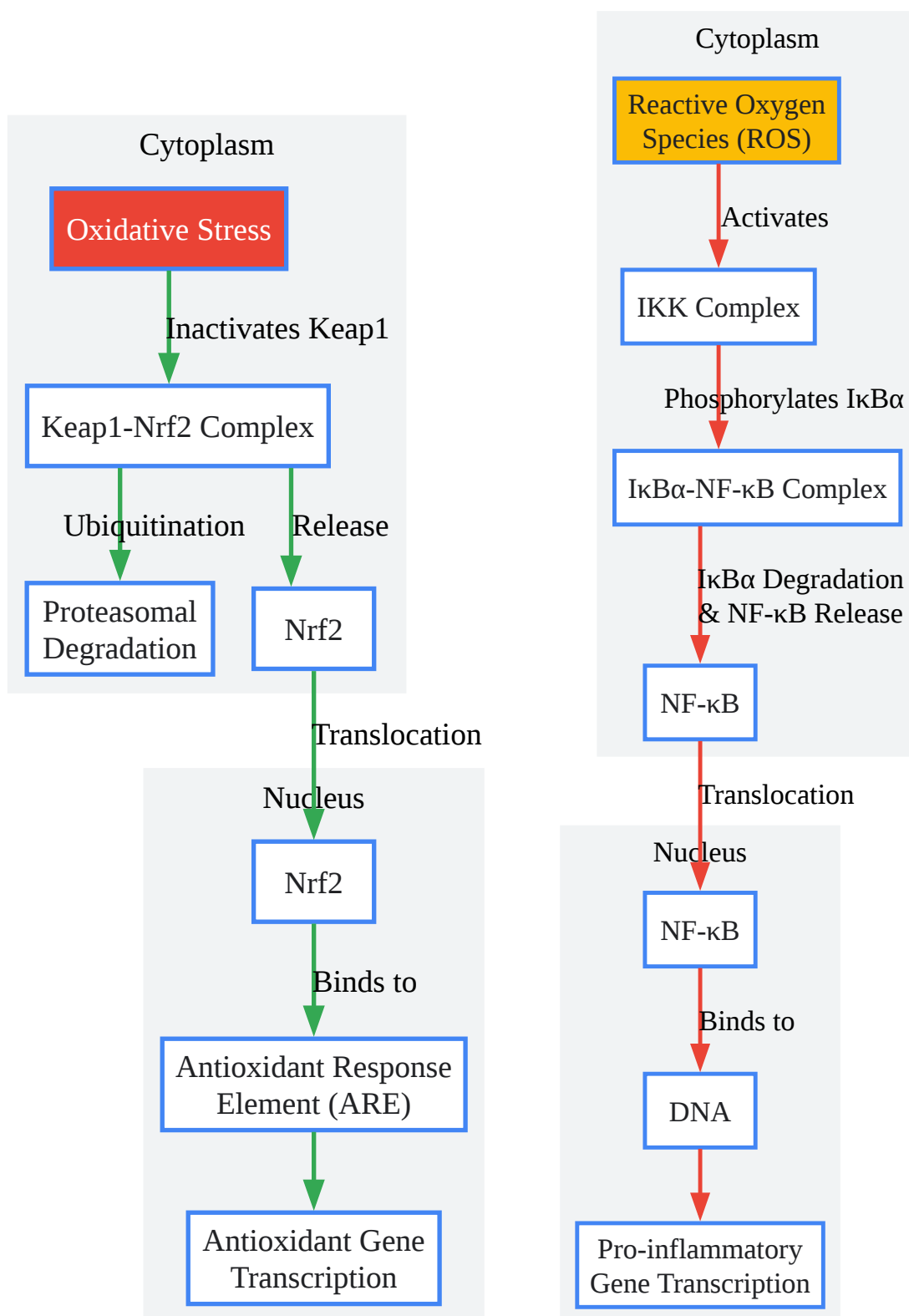
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.

Methodology:

- Reagent Preparation:
 - Prepare a 0.1 mM solution of DPPH in methanol.
 - Prepare a series of concentrations of the test compound (**Dibenzyl Disulfide**) and standard antioxidants (e.g., Ascorbic Acid, Trolox) in methanol.
- Assay Procedure:
 - Add 1.0 mL of the DPPH solution to 1.0 mL of each concentration of the test and standard solutions.
 - Incubate the mixtures in the dark at room temperature for 30 minutes.
 - Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer.
 - A control sample containing 1.0 mL of methanol and 1.0 mL of DPPH solution is also measured.
- Data Analysis:
 - The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = $[(\text{Abs_control} - \text{Abs_sample}) / \text{Abs_control}] \times 100$
 - The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.







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